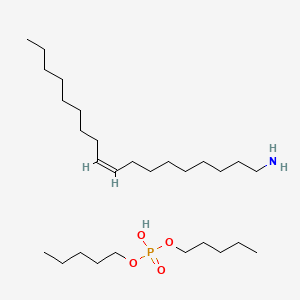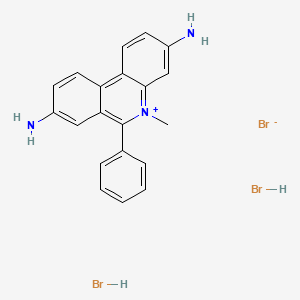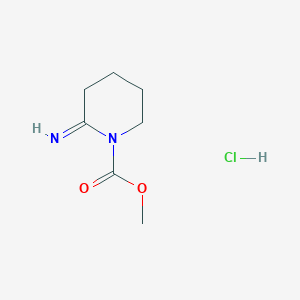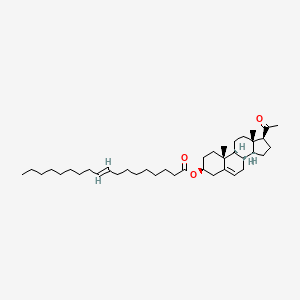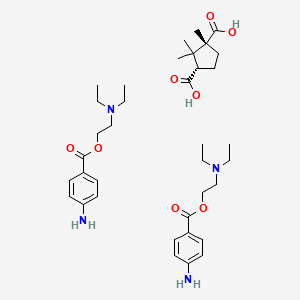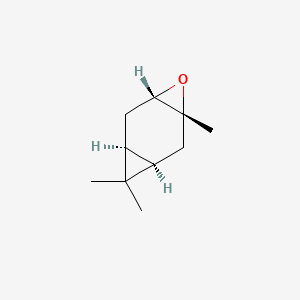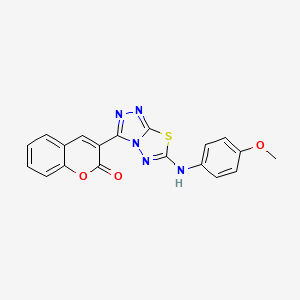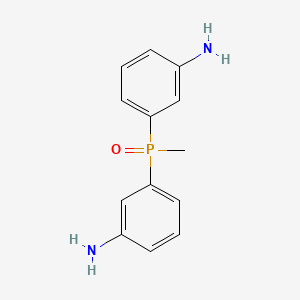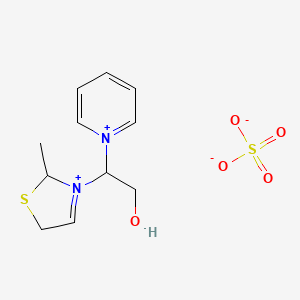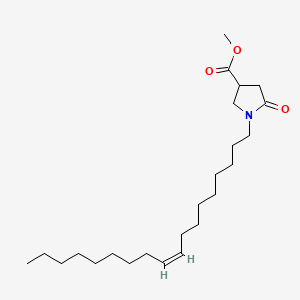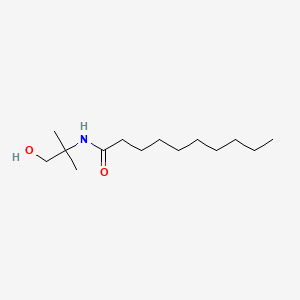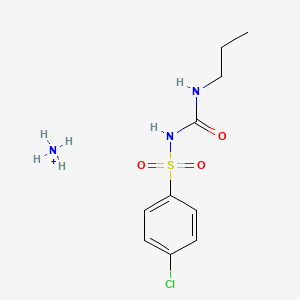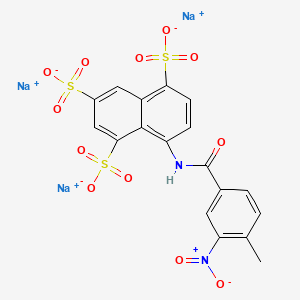
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is a chemical compound known for its complex structure and diverse applications. It is an intermediate in the synthesis of various pharmaceutical agents and is used in scientific research for its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This is followed by the coupling of the nitrobenzoic acid with naphthalene-1,3,5-trisulfonic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted naphthalene derivatives and other functionalized compounds .
Aplicaciones Científicas De Investigación
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anti-inflammatory drugs.
Industry: In the production of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Trisodium 8-((4-methyl-3-aminobenzoyl)amino)naphthalene-1,3,5-trisulphonate
Uniqueness
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is unique due to its specific nitro group, which imparts distinct chemical properties and reactivity compared to its amino-substituted counterparts. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
69031-54-5 |
|---|---|
Fórmula molecular |
C18H11N2Na3O12S3 |
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
trisodium;8-[(4-methyl-3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C18H14N2O12S3.3Na/c1-9-2-3-10(6-14(9)20(22)23)18(21)19-13-4-5-15(34(27,28)29)12-7-11(33(24,25)26)8-16(17(12)13)35(30,31)32;;;/h2-8H,1H3,(H,19,21)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Clave InChI |
YCCFZXJJUOXAGV-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


